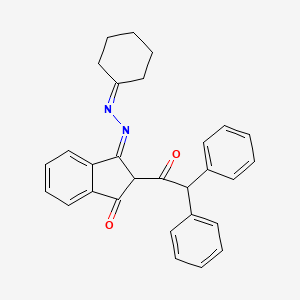

2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one

Description

Chemical Identity and Nomenclature

2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one is systematically named (3Z)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one under IUPAC guidelines. Its molecular formula is C₂₉H₂₆N₂O₂ , with a molecular weight of 434.53 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 108041-11-8 |

| Synonyms | Cyclohexanone, DAIH derivative; 1,3-Indandione,2-(diphenylacetyl)-, 1-azine with cyclohexanone |

| SMILES | C1CCC(=N/N=C\2/C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |

The structure features a 1-indanone core substituted at the 2-position with a diphenylacetyl group and at the 3-position with a cyclohexylidenehydrazone moiety.

Historical Context of Development

The compound’s development parallels advancements in indanone chemistry, particularly methods for functionalizing the 1-indanone scaffold. Early syntheses of 1-indanones involved cyclization of hydrocinnamic acid, but modern approaches employ palladium-catalyzed annulations and Friedel-Crafts alkylation. The introduction of hydrazone groups, as seen in this derivative, gained traction in the 1990s for creating colorimetric reagents and bioactive molecules. Its specific synthesis route—likely involving condensation of 1-indanone hydrazones with diphenylacetyl chloride—aligns with methodologies described for analogous acylhydrazones.

Significance in Organic Chemistry Research

This compound exemplifies the utility of indanone derivatives in:

- Analytical Chemistry : As a chelating agent for metal ion detection, leveraging the hydrazone group’s affinity for transition metals.

- Pharmaceutical Intermediates : Serving as a precursor for thiazolyl hydrazones with anti-inflammatory and antiplatelet activities.

- Materials Science : Contributing to the synthesis of spirocyclic and fused heterocycles via cycloaddition reactions.

Its diphenylacetyl group enhances steric bulk, influencing reactivity in nucleophilic substitutions, while the hydrazone moiety enables tautomerism and coordination chemistry.

Structural Classification Within Indanone Derivatives

2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one belongs to two structural subclasses:

- Acylated Indanones : Derivatives with acyl groups at the 2-position, such as 2-benzoyl-1-indanone.

- Hydrazone-Functionalized Indanones : Molecules incorporating hydrazone substituents, like 1-indanone thiosemicarbazones.

Comparative analysis reveals its unique combination of a diphenylacetyl group (enhancing lipophilicity) and a cyclohexylidenehydrazone (providing conformational rigidity). This dual functionalization distinguishes it from simpler indanone derivatives, such as 1-indanone itself (CAS: 83-33-0) or ninhydrin (a triketone indanone).

Properties

CAS No. |

108041-11-8 |

|---|---|

Molecular Formula |

C29H26N2O2 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(3E)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one |

InChI |

InChI=1S/C29H26N2O2/c32-28-24-19-11-10-18-23(24)27(31-30-22-16-8-3-9-17-22)26(28)29(33)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,10-15,18-19,25-26H,3,8-9,16-17H2/b31-27- |

InChI Key |

CULXSTLNPHOSFZ-QVTSOHHYSA-N |

SMILES |

C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |

Isomeric SMILES |

C1CCC(=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |

Canonical SMILES |

C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Aromatic Precursors

In a representative procedure, m-xylene reacts with isobutyryl chloride in the presence of anhydrous aluminium chloride (AlCl₃) to form 2-methyl-1-indanone. For the target compound, substitution with a diphenylacetyl group necessitates modifying the acylating agent.

Reaction conditions :

-

Solvent : Anhydrous dichloromethane

-

Catalyst : AlCl₃ (1.05–1.1 equivalents relative to substrate)

-

Temperature : 0°C during acyl chloride addition, followed by room-temperature stirring.

Mechanistic insight :

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion. Subsequent cyclization yields the indanone core.

Formation of the Cyclohexyl Hydrazone Group

The hydrazone moiety at the 3-position is introduced via condensation of the ketone with cyclohexyl hydrazine .

Hydrazone Condensation Protocol

Procedure :

-

Dissolve 2-diphenylacetyl-indan-1-one in ethanol or acetic acid .

-

Add cyclohexyl hydrazine (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA) .

Critical parameters :

-

Acid catalyst : PTSA or concentrated HCl enhances imine formation kinetics.

-

Solvent choice : Ethanol balances reactivity and solubility, while acetic acid drives equilibrium toward product via water removal.

Yield : 80–90% for structurally similar hydrazones.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and the hydrazone NH (δ 8.3 ppm).

Comparative Analysis of Synthetic Routes

Key observations :

-

The Friedel-Crafts step achieves high yields but requires strict moisture control.

-

Hydrazone formation benefits from acidic conditions to accelerate imine linkage.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky diphenylacetyl group can impede reaction rates. Mitigation includes:

Chemical Reactions Analysis

2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one with related compounds:

Key Observations :

- Lipophilicity: The cyclohexyl and diphenylacetyl groups in the target compound confer higher lipophilicity compared to analogs like (Z)-3-(2-phenylhydrazono)cyclohexanone. This property may enhance blood-brain barrier penetration .

- Reactivity : The propenylidene hydrazone analog (CAS 101611-80-7) exhibits greater chemical reactivity due to its unsaturated side chain, which could influence stability and metabolic pathways .

Biological Activity

2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one, with the CAS number 108041-11-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H26N2O

- Molecular Weight : 434.538 g/mol

- Chemical Structure : The compound features a hydrazone linkage and is characterized by the presence of diphenylacetyl and cyclohexyl groups.

The biological activity of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of leukocyte migration.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell viability and modulate the synthesis of pro-inflammatory mediators such as nitrite and cytokines (e.g., IL-1β and TNFα). These effects were observed at non-cytotoxic concentrations, indicating a favorable safety profile for potential therapeutic applications.

In Vivo Studies

In vivo studies utilizing animal models have shown promising results in terms of anti-inflammatory efficacy. For instance, in models of induced paw edema and peritonitis, 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one significantly reduced edema and leukocyte infiltration, comparable to established anti-inflammatory agents like dexamethasone.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Anti-inflammatory Activity : A study demonstrated that administration of the compound at various doses resulted in a significant reduction in inflammatory markers in animal models. Specifically, it reduced edema by up to 90% in zymosan-induced peritonitis models.

- Cytokine Modulation : Research indicated that treatment with this compound led to decreased levels of IL-1β and TNFα in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its role in modulating immune responses.

Summary of Biological Effects

| Study Type | Effect Observed | Concentration/Dose | Model Used |

|---|---|---|---|

| In Vitro | Reduced nitrite production | Non-cytotoxic | Macrophage cultures |

| In Vivo | Reduced paw edema | 50 mg/kg | CFA-induced paw edema |

| In Vivo | Decreased leukocyte migration | 5, 10, 50 mg/kg | Zymosan-induced peritonitis |

Safety Profile

Despite its promising biological activities, safety assessments indicate that 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one may pose risks such as acute toxicity if ingested and potential allergic reactions upon skin contact. These factors necessitate careful consideration in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one, and how are intermediates purified?

- Methodology : The synthesis typically involves condensation of hydrazine derivatives with indanone precursors. For example, hydrazone formation via cyclohexyl hydrazine reacting with a diphenylacetyl-substituted indan-1-one intermediate. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol or methanol to remove unreacted starting materials and by-products .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions and hydrazone geometry (E/Z configuration) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What solvents are optimal for solubility and stability during storage?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while stability is maintained in inert atmospheres (argon/nitrogen) at −20°C. Solvent polarity effects on photophysical properties should be considered for experimental consistency .

Advanced Research Questions

Q. How do solvent polarity and substituent positioning influence the compound’s hyperpolarizability and optical properties?

- Methodology :

- Spectroscopic Analysis : UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, ethanol) to correlate solvatochromic shifts with dipole moments.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate hyperpolarizability (β) and compare with experimental results from Electric Field-Induced Second Harmonic (EFISH) generation .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy or time-resolved NMR.

- Multivariate Analysis : Apply solvent polarity parameters (e.g., Kamlet-Taft) to model environment-dependent reactivity .

- Docking Simulations : For biological studies, use molecular docking (e.g., AutoDock Vina) to validate binding interactions against crystallographic protein data .

Q. How can the hydrazone moiety’s tautomerism impact biological activity or catalytic applications?

- Methodology :

- Tautomer Screening : Variable-temperature NMR or IR spectroscopy to identify keto-enol equilibria.

- Biological Assays : Compare antimicrobial/anticancer activity (e.g., MIC, IC) against tautomer-stabilized analogs .

- Catalytic Testing : Evaluate hydrazone-based catalysts in asymmetric reactions (e.g., allylation of isatins) to assess stereoselectivity .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Considerations

Q. How to design experiments probing the compound’s nonlinear optical (NLO) properties?

- Methodology :

- Hyper-Rayleigh Scattering (HRS) : Measure second-order NLO responses in solution.

- Crystal Engineering : Co-crystallize with complementary chromophores to enhance bulk material responses .

Q. What computational tools are recommended for studying molecular interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.